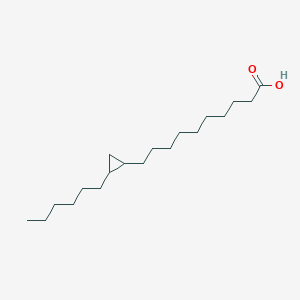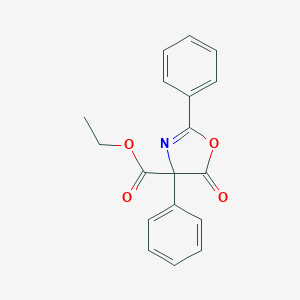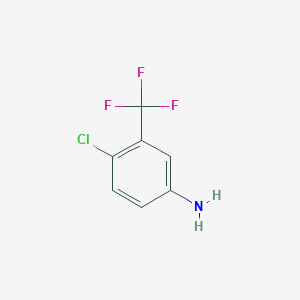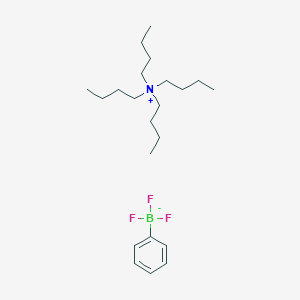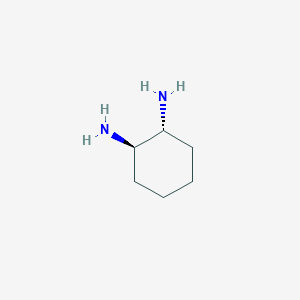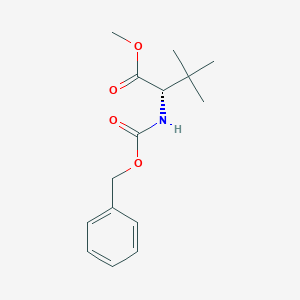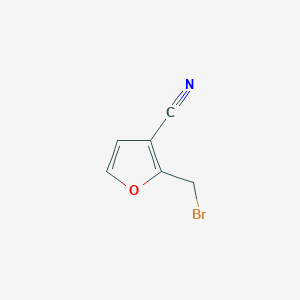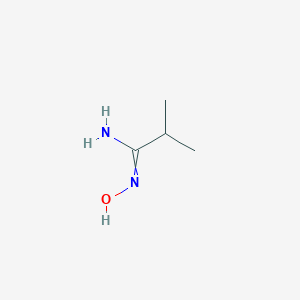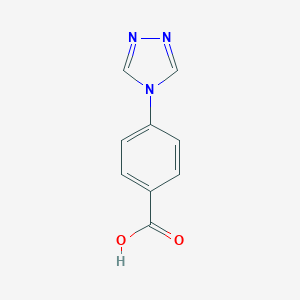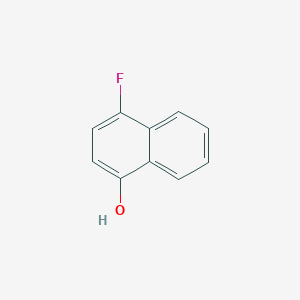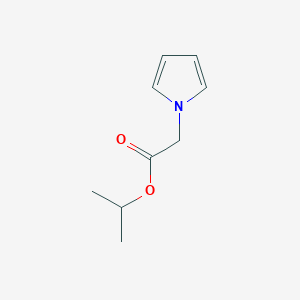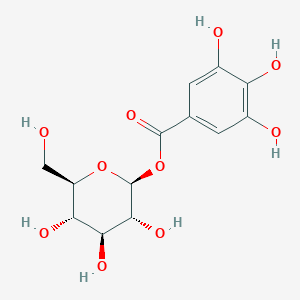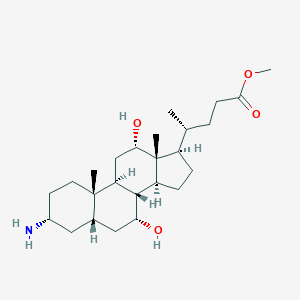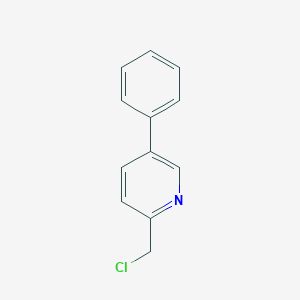
2-(Chloromethyl)-5-phenylpyridine
Übersicht
Beschreibung
2-(Chloromethyl)-5-phenylpyridine is a compound that is structurally related to various pyridine derivatives, which have been extensively studied due to their interesting chemical properties and potential applications in medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds such as 2-phenylpyridine and its cyclometallated derivatives, as well as chloro-substituted pyridines, have been synthesized and analyzed, providing insights into the behavior of similar molecular frameworks .
Synthesis Analysis
The synthesis of chloro-substituted pyridines can be achieved through various methods. For instance, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating agents like phosphoryl chloride or by reactions with chlorine gas in the presence of a catalyst . Similarly, cyclometallated derivatives of 2-phenylpyridine can be synthesized by reacting 2-phenylpyridine with palladium(II) compounds under specific conditions . These methods could potentially be adapted for the synthesis of 2-(Chloromethyl)-5-phenylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal and molecular structure of cyclometallated 2-phenylpyridine derivatives has been determined, revealing the arrangement of atoms and the geometry around the metal centers . Although the structure of 2-(Chloromethyl)-5-phenylpyridine is not directly provided, understanding the structures of related compounds can offer valuable information on the likely configuration and electronic distribution within the molecule.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, which can be influenced by the substituents on the pyridine ring. For instance, halogen-rich pyridines have been used as intermediates for the synthesis of more complex pyridine structures through reactions such as halogen dance reactions . The presence of a chloromethyl group in 2-(Chloromethyl)-5-phenylpyridine suggests that it may participate in similar reactions, potentially acting as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are affected by their molecular structure and substituents. For example, the phase transitions and vibrations of dimethyl-bipyridyl complexes can be studied using techniques like differential scanning calorimetry and neutron backscattering, which provide insights into the dynamic behavior of these molecules . Although the specific properties of 2-(Chloromethyl)-5-phenylpyridine are not discussed, the properties of related compounds suggest that it may exhibit interesting phase behavior and vibrational characteristics.
Wissenschaftliche Forschungsanwendungen
-
Base Catalyzed Alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF
-
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
-
Synthesis of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds
- Application : 2-chloromethyl-4(3H)-quinazolinones, which could be synthesized from 2-(Chloromethyl)-5-phenylpyridine, are used as key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Method : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
-
Synthesis of New Neonicotinoid Compounds
-
Production of Glycerol and Epoxy Resins
-
Chloromethylation of Aromatic Compounds
- Application : An efficient and convenient chloromethylation of some aromatic compounds has been reported, which could potentially involve 2-(Chloromethyl)-5-phenylpyridine .
- Method : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results : After stirring for 0.5 h, the desired benzyl chloride was afforded in 76% yield .
-
Hypercrosslinked Porous Polymer Materials
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . Precursor resins with a higher DVB content may present an inherent limitation for the solvent and catalyst accessibility, resulting in a significantly lower surface area even when matching the functional degree of chloromethyl groups with gel-type precursors .
-
Chloromethylation of Aromatic Compounds
- Application : An efficient and convenient chloromethylation of some aromatic compounds has been reported, which could potentially involve 2-(Chloromethyl)-5-phenylpyridine .
- Method : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions . After stirring for 0.5 h, the desired benzyl chloride was afforded in 76% yield .
- Results : Several aromatic hydrocarbons were examined in the presence of 5 mol% of ZnI2. The results are summarized in the source .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFTUIPJJBKOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562609 | |
| Record name | 2-(Chloromethyl)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenylpyridine | |
CAS RN |
146775-28-2 | |
| Record name | 2-(Chloromethyl)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
